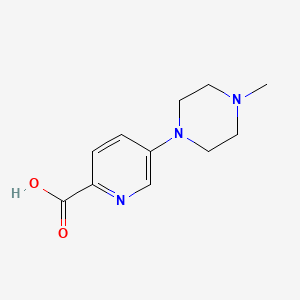

5-(4-Methylpiperazin-1-yl)picolinic acid

Description

Overview of Pyridine (B92270) Carboxylic Acid Derivatives in Contemporary Chemical Biology

Pyridine carboxylic acid derivatives are a class of organic compounds that have garnered significant attention in the pharmaceutical and agrochemical industries. nih.govmdpi.com These molecules are characterized by a pyridine ring—an aromatic, electron-deficient heterocycle—substituted with one or more carboxylic acid groups. nih.gov This structure facilitates a variety of noncovalent interactions, such as hydrogen bonding and π-π stacking, which can enhance binding affinity to biological targets. nih.govmdpi.com

There are three primary isomers of monocarboxylic pyridine derivatives: picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid), and isonicotinic acid (4-pyridinecarboxylic acid). nih.govwikipedia.org These scaffolds have historically led to the development of a wide range of therapeutic agents for conditions including cancer, infections, and inflammation. nih.gov The versatility of the pyridine carboxylic acid core allows for extensive chemical modification, making it a valuable building block in the design of new enzyme inhibitors and other bioactive molecules. nih.gov For instance, natural products containing the picolinic acid moiety, such as streptonigrin (B15502) and fusaric acid, have demonstrated notable antitumor and antibacterial properties. nih.gov

Significance of Piperazine (B1678402) Scaffolds in Medicinal Chemistry and Probe Development

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. It is considered a "privileged scaffold" in medicinal chemistry, appearing in the structure of numerous approved drugs. nih.govspacefrontiers.org Its prevalence is due to a combination of favorable characteristics, including its chemical reactivity, basicity, conformational flexibility, and solubility properties. nih.govnih.gov

Incorporating a piperazine moiety into a drug candidate is a common strategy to modulate its pharmacokinetic and pharmacodynamic properties. nih.govresearchgate.net This scaffold can improve aqueous solubility, enhance cell permeability, and optimize interactions with biological targets through hydrogen bonding. researchgate.net Piperazine derivatives have demonstrated a vast array of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidepressant effects. nih.govresearchgate.net The presence of two nitrogen atoms allows for the introduction of two different substituents, providing a versatile platform for creating diverse chemical libraries for drug discovery and for developing molecular probes to investigate biological processes. researchgate.net

Contextualization of 5-(4-Methylpiperazin-1-yl)picolinic Acid within Picolinic Acid Research

Picolinic acid, the parent core of this compound, is not merely a synthetic building block but also an endogenous metabolite of the amino acid tryptophan. nih.govdrugbank.com Research has highlighted its diverse biological roles, including neuroprotective, immunological, and anti-proliferative effects. nih.gov Notably, recent studies have demonstrated that picolinic acid possesses broad-spectrum antiviral activity against several enveloped viruses, including SARS-CoV-2 and Influenza A virus. indiabioscience.orgnih.gov Its mechanism of action involves compromising the integrity of the viral membrane, thereby inhibiting the virus's entry into host cells. nih.gov

Within this context, this compound emerges as a compound of interest for synthetic and medicinal chemistry. It combines the recognized biological potential of the picolinic acid core with the advantageous physicochemical properties of the piperazine scaffold. While specific research on this exact molecule is not extensively published in high-impact journals, the investigation of its structural analogs provides insight into its potential applications. For example, derivatives of picolinic acid are known to interact with zinc finger proteins (ZFPs), disrupting their structure and inhibiting their function in cellular signaling and transcriptional regulation. Furthermore, compounds containing both picolinic acid and piperazine moieties have been explored for their ability to modulate the activity of enzymes like kinases, including the PI3K/AKT pathway, which is crucial in cancer cell growth and survival. nih.gov The synthesis of various aminopicolinic acids and their derivatives is an active area of research, aimed at creating new ligands for transition metals and potential therapeutic agents. umsl.edu

Data Tables

Table 1: Physicochemical Properties of this compound

This table summarizes the key identifiers and properties of the compound.

| Property | Value |

| IUPAC Name | 5-(4-methylpiperazin-1-yl)pyridine-2-carboxylic acid |

| CAS Number | 892501-96-1 |

| Molecular Formula | C₁₁H₁₅N₃O₂ |

| Molecular Weight | 221.26 g/mol |

| Canonical SMILES | CN1CCN(CC1)C2=CN=C(C=C2)C(=O)O |

| InChI Key | VBCOICFQWZXXGI-UHFFFAOYSA-N |

Table 2: Summary of Biological Relevance of Core Scaffolds

This table outlines the established significance of the parent structural motifs in medicinal chemistry.

| Scaffold | Key Features & Significance | Associated Biological Activities |

| Pyridine Carboxylic Acids | - Aromatic, electron-deficient ring enhances target binding. nih.gov- Versatile core for chemical modification. nih.gov- Isomers (picolinic, nicotinic, isonicotinic) offer structural diversity. wikipedia.org | - Antimicrobial nih.gov- Anti-inflammatory nih.gov- Antitumor nih.gov- Antiviral indiabioscience.orgnih.gov- Enzyme Inhibition nih.gov |

| Piperazine | - "Privileged scaffold" in drug design. nih.gov- Improves solubility and cell permeability. researchgate.net- Modulates pharmacokinetic properties. nih.gov- Allows for dual substitution to create diverse libraries. researchgate.net | - Anticancer nih.govresearchgate.net- Antidepressant researchgate.netresearchgate.net- Antiviral nih.govresearchgate.net- Anti-HIV nih.govresearchgate.net- Cognition Enhancement nih.govresearchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

5-(4-methylpiperazin-1-yl)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-13-4-6-14(7-5-13)9-2-3-10(11(15)16)12-8-9/h2-3,8H,4-7H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBCOICFQWZXXGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CN=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Characterization and Spectroscopic Analysis of 5 4 Methylpiperazin 1 Yl Picolinic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous structural elucidation of 5-(4-methylpiperazin-1-yl)picolinic acid, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic framework. Although specific spectral data for this exact compound is not widely published, a detailed prediction can be made based on the well-understood chemical shifts of its constituent moieties: a 5-substituted picolinic acid and a 1-methylpiperazine (B117243) group.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine (B92270) ring and the aliphatic protons of the piperazine (B1678402) and methyl groups. The three protons on the pyridine ring will appear in the aromatic region (typically δ 7.0-9.0 ppm). The proton at the C6 position, adjacent to the nitrogen and the carboxylic acid, would likely be the most deshielded. The piperazine ring protons would present as two sets of multiplets, corresponding to the methylene (B1212753) groups adjacent to the pyridine ring and those adjacent to the N-methyl group. The methyl group itself would appear as a singlet, typically in the δ 2.2-2.5 ppm range.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data, showing signals for each unique carbon atom. The pyridine ring would exhibit six distinct signals in the aromatic region (δ 120-160 ppm), with the carboxyl carbon appearing further downfield (δ 165-175 ppm). The piperazine ring carbons would resonate in the aliphatic region (δ 45-60 ppm), along with the methyl carbon signal appearing upfield (around δ 45 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on analysis of similar structures and standard chemical shift ranges.

| Atom/Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Pyridine C2-COOH | - | ~168.0 |

| Pyridine C2 | - | ~150.0 |

| Pyridine C3 | ~8.1 (d) | ~125.0 |

| Pyridine C4 | ~7.5 (dd) | ~140.0 |

| Pyridine C5 | - | ~148.0 |

| Pyridine C6 | ~8.4 (d) | ~122.0 |

| Piperazine C (adjacent to N-Py) | ~3.4 (t) | ~50.0 |

| Piperazine C (adjacent to N-CH₃) | ~2.6 (t) | ~55.0 |

| N-CH₃ | ~2.3 (s) | ~46.0 |

| COOH | ~13.0 (br s) | - |

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound and for analyzing its fragmentation patterns to further support its structural identification.

Using techniques like Electrospray Ionization (ESI), the compound is expected to be readily ionized. HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to confirm its elemental formula, C₁₁H₁₅N₃O₂. The theoretical exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value, with a very low mass error (typically <5 ppm) confirming the composition. mzcloud.orgmdpi.com

The fragmentation pattern in tandem MS/MS experiments provides further structural proof. Key fragmentation pathways for the [M+H]⁺ ion would likely involve:

Decarboxylation: Loss of CO₂ (44 Da) from the carboxylic acid group.

Piperazine Ring Cleavage: Fragmentation of the N-methylpiperazine ring is a characteristic pathway. Common losses would include the methyl group (15 Da) or larger fragments of the piperazine ring. Cleavage between the pyridine ring and the piperazine nitrogen is also expected.

Pyridine Ring Fragmentation: While less common, fragmentation of the stable pyridine ring can also occur under higher energy conditions.

Table 2: Predicted HRMS Data and Major Fragments for this compound Based on the molecular formula C₁₁H₁₅N₃O₂.

| Ion/Fragment | Formula | Theoretical Exact Mass (m/z) | Description |

| [M+H]⁺ | C₁₁H₁₆N₃O₂⁺ | 222.1237 | Protonated molecular ion |

| [M-CO₂H]⁺ | C₁₀H₁₅N₃⁺ | 177.1260 | Loss of the carboxyl group |

| [M-C₄H₉N]⁺ | C₇H₆N₂O₂⁺ | 166.0424 | Cleavage of the N-methylpiperazine moiety |

| [C₅H₁₁N₂]⁺ | C₅H₁₁N₂⁺ | 99.0917 | N-methylpiperazine fragment ion |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Interaction Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in this compound and to probe intermolecular interactions, such as hydrogen bonding.

FT-IR Spectroscopy: The FT-IR spectrum is expected to display several characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid, often overlapping with C-H stretching bands and broadened due to hydrogen bonding. The carbonyl (C=O) stretching vibration of the carboxylic acid would appear as a strong, sharp band around 1700-1730 cm⁻¹. Vibrations corresponding to the pyridine ring (C=C and C=N stretching) would be observed in the 1400-1600 cm⁻¹ region. Aliphatic C-H stretching vibrations from the methyl and piperazine groups would be found just below 3000 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information. The aromatic ring vibrations are often strong in the Raman spectrum, providing a clear fingerprint for the substituted pyridine ring. The symmetric stretching of the carboxylate group, if the compound exists in a zwitterionic form, would also be Raman active. researchgate.net

Analysis of these spectra confirms the presence of the key carboxylic acid, pyridine, and N-methylpiperazine functional groups. Shifts in the O-H and C=O band positions can provide evidence of strong intermolecular hydrogen bonding in the solid state. researchgate.netresearchgate.net

Table 3: Predicted Characteristic Vibrational Frequencies for this compound Frequencies are approximate and based on data for picolinic acid and related compounds. researchgate.netresearchgate.net

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Description |

| O-H stretch | 3300-2500 (broad) | Weak | Carboxylic acid, H-bonded |

| C-H stretch (aromatic) | 3100-3000 | Strong | Pyridine ring C-H |

| C-H stretch (aliphatic) | 2980-2800 | Medium | Piperazine and methyl C-H |

| C=O stretch | 1730-1700 | Medium | Carboxylic acid carbonyl |

| C=C, C=N stretch | 1600-1400 | Strong | Pyridine ring vibrations |

| C-N stretch | 1350-1250 | Medium | Piperazine C-N |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformational Analysis

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself is not publicly available, analysis of a closely related compound, 5-(4-Methylpiperazin-1-yl)-2-nitroaniline, offers valuable insights into the likely solid-state conformation. nih.gov

It is expected that the piperazine ring would adopt a stable chair conformation. nih.gov The crystal packing would likely be dominated by strong hydrogen bonds involving the carboxylic acid group. This group can act as both a hydrogen bond donor (from the hydroxyl proton) and acceptor (at the carbonyl oxygen). The pyridine nitrogen and the second piperazine nitrogen can also act as hydrogen bond acceptors. This could lead to the formation of extensive one-, two-, or three-dimensional networks in the crystal lattice. The planarity of the pyridine ring and the conformation of the piperazine substituent relative to the ring would be precisely determined.

Table 4: Crystallographic Data for the Analogous Compound 5-(4-Methylpiperazin-1-yl)-2-nitroaniline nih.gov

| Parameter | Value |

| Chemical Formula | C₁₁H₁₆N₄O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.027 |

| b (Å) | 6.121 |

| c (Å) | 17.524 |

| β (º) | 103.79 |

| Volume (ų) | 1148.7 |

| Z | 4 |

Chromatographic Techniques for Purity Assessment and Isolation (HPLC, UPLC, LC-MS)

Chromatographic methods are indispensable for assessing the purity of this compound and for its isolation from reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary techniques used for this purpose.

Given the compound's polarity and ionizable nature (due to the carboxylic acid and basic nitrogen atoms), reversed-phase HPLC would be a suitable method. A C18 stationary phase is commonly used. The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with an added modifier to control the ionization state of the molecule. sielc.comhelixchrom.com An acid, such as formic acid or trifluoroacetic acid, is often added to the mobile phase to suppress the ionization of the carboxylic acid, leading to better peak shape and retention. sielc.com

For higher throughput and resolution, UPLC, which uses smaller particle size columns, can be employed. Purity is typically assessed using a UV detector, as the pyridine ring is a strong chromophore.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC or UPLC with the detection capabilities of mass spectrometry. This hyphenated technique is exceptionally powerful, as it allows for the separation of the target compound from impurities while simultaneously providing mass information to confirm its identity and tentatively identify any co-eluting impurities based on their mass-to-charge ratios. nih.gov

Table 5: Typical Chromatographic Conditions for Analysis of Pyridinecarboxylic Acids sielc.comhelixchrom.com

| Parameter | Typical Conditions |

| Technique | Reversed-Phase HPLC/UPLC |

| Stationary Phase | C18 (Octadecylsilane) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Modifier | 0.1% Formic Acid or 0.1% Trifluoroacetic Acid |

| Detection | UV (e.g., at 254 nm) or Mass Spectrometry (LC-MS) |

| Column Temperature | 25-40 °C |

Computational and Theoretical Investigations of 5 4 Methylpiperazin 1 Yl Picolinic Acid and Analogues

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction (DFT, NBO, AIM, NCI Analyses)

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a widely used method to investigate the electronic structure and reactivity of organic compounds. For a molecule like 5-(4-Methylpiperazin-1-yl)picolinic acid, DFT calculations could provide optimized molecular geometry, vibrational frequencies, and electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and stability.

Further analyses are often coupled with DFT:

Natural Bond Orbital (NBO) analysis elucidates charge distribution, hybridization, and intramolecular interactions by examining the delocalization of electron density between occupied and unoccupied orbitals. This can reveal key stabilizing hyperconjugative interactions within the molecule.

Atoms in Molecules (AIM) theory is employed to characterize the nature of chemical bonds and non-covalent interactions based on the topology of the electron density. It can identify and quantify the strength of intramolecular hydrogen bonds, which may be present between the carboxylic acid proton and the nitrogen atom of the pyridine (B92270) ring or the piperazine (B1678402) moiety.

Non-Covalent Interaction (NCI) analysis is a powerful tool for visualizing and characterizing weak intermolecular and intramolecular interactions, such as van der Waals forces, hydrogen bonds, and steric repulsions. For the title compound, NCI analysis would map the regions of these interactions, which are crucial for understanding its crystal packing and interactions with biological targets.

While specific data tables for this compound are not available, the table below illustrates the typical electronic properties that would be calculated for a molecule of this nature using DFT.

| Property | Description | Potential Insight for this compound |

| Total Energy | The total electronic energy of the optimized geometry. | Provides a measure of the molecule's stability. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Relates to the chemical reactivity and kinetic stability. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

Molecular Modeling and Simulation Techniques for Conformational Preferences and Intermolecular Interactions

Molecular modeling and simulation techniques are essential for exploring the dynamic behavior of molecules and their interactions with other entities, such as biological macromolecules.

Molecular Docking Studies for Putative Binding Modes

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). For this compound, docking studies could be performed against potential biological targets to predict its binding affinity and mode of interaction. The piperazine ring and the picolinic acid moiety are common pharmacophores, suggesting a range of potential protein targets. Docking simulations would reveal putative hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues in the active site of a target protein. The results are often presented in a table summarizing binding energies and key interactions.

| Parameter | Description |

| Binding Affinity (kcal/mol) | The predicted free energy of binding between the ligand and the target protein. A more negative value indicates a stronger interaction. |

| Key Interacting Residues | The amino acids in the protein's active site that form significant interactions (e.g., hydrogen bonds, pi-stacking) with the ligand. |

| Hydrogen Bonds | The number and specific donor-acceptor pairs of hydrogen bonds formed between the ligand and the protein. |

| Hydrophobic Interactions | Interactions involving nonpolar residues of the protein and hydrophobic parts of the ligand. |

Molecular Dynamics Simulations for Ligand-Target Complex Stability

Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of molecular systems. Following a molecular docking study, an MD simulation would be performed on the predicted ligand-protein complex to assess its stability and dynamics over time. An MD simulation would track the movements of all atoms in the system, providing a more realistic picture of the binding interactions in a simulated physiological environment. Key analyses from MD simulations include the root-mean-square deviation (RMSD) of the ligand and protein to assess stability, and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.

Prediction of Conformational Landscapes and Tautomeric Forms

The flexibility of the 4-methylpiperazine ring and the rotatable bond connecting it to the picolinic acid core suggest that this compound can adopt multiple conformations. Computational methods can be used to explore the conformational landscape and identify low-energy conformers. This is crucial as the bioactive conformation of a molecule may not be its global minimum energy structure.

Furthermore, the picolinic acid moiety can potentially exist in different tautomeric forms, particularly the zwitterionic form where the carboxylic proton is transferred to one of the nitrogen atoms. Quantum chemical calculations can predict the relative energies of these tautomers in different environments (gas phase and in solution) to determine the most stable form under specific conditions. The existence of different tautomers can significantly impact the molecule's physicochemical properties and its ability to interact with biological targets.

Structure Activity Relationship Sar Studies of Picolinic Acid Derivatives with Piperazine Moieties

Impact of Substituent Modifications on Biological Activity and Selectivity

The biological profile of picolinic acid derivatives can be finely tuned through systematic modifications at various positions of the molecule. These alterations influence the compound's interaction with biological targets, ultimately dictating its potency and selectivity.

Systematic Variations at the Pyridine (B92270) Ring Positions (e.g., C5, C6)

The substitution pattern on the pyridine ring is a key determinant of biological activity. While direct SAR studies on 5-(4-Methylpiperazin-1-yl)picolinic acid are not extensively published, research on analogous structures provides valuable insights. For instance, in a series of 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives developed as potential herbicides, modifications at the C6 position of the picolinic acid ring were shown to be critical for activity. nih.gov This highlights the importance of substituents at this position in modulating the interaction with the target protein.

Further emphasizing the significance of the substitution pattern, studies on 5,8-disubstituted tetrahydroisoquinolines, where a substituted picolinic acid derivative is part of the structure, have shown that the nature of the linking group at the 7-position (analogous to the C5 position in the context of the picolinic acid core) significantly impacts potency. nih.gov For example, –CH2– or –CONH– linkers were found to be more effective than –CO– or –COCH2– linkers. nih.gov

While specific data on C5 and C6 variations for this compound is limited, the available research on related scaffolds underscores that even subtle changes to the pyridine core can lead to substantial differences in biological outcomes.

Exploration of Substitutions on the Piperazine (B1678402) Ring (e.g., N-Methylation)

The piperazine moiety serves as a versatile scaffold for introducing a wide range of substituents, thereby influencing the compound's pharmacokinetic and pharmacodynamic properties. The N-alkylation of the piperazine ring, in particular, has been a focal point of SAR studies.

In a study of 5-(4-substituted piperazin-1-yl)quinolin-2(1H)-one derivatives, which share a similar 5-(piperazin-1-yl) substitution pattern, a variety of N-substituents on the piperazine ring were explored for their effect on chitin (B13524) synthase inhibition and antifungal activity. nih.gov The results demonstrated that the nature of the N-substituent significantly impacts the biological activity.

For example, compounds with a simple N-methyl group, analogous to the titular compound, exhibited moderate activity. However, the introduction of other alkyl or more complex aryl groups led to a range of potencies. This is exemplified in the data below, which, while not directly from picolinic acid derivatives, illustrates the principle of how N-substitution on the piperazine ring can modulate biological activity.

| Compound | N-Substituent on Piperazine | Chitin Synthase Inhibition IC50 (mM) | Antifungal Activity (C. albicans) MIC (µg/mL) |

|---|---|---|---|

| Analog 1 | -H | 0.10 | 32 |

| Analog 2 | -CH3 | 0.38 | >128 |

| Analog 3 | -CH2CH3 | 0.15 | 64 |

| Analog 4 | -CH(CH3)2 | 0.47 | >128 |

| Analog 5 | -Cyclopropyl | 0.36 | 32 |

Data is illustrative and based on structurally related quinolinone derivatives. nih.gov

Role of Linker Chemistry in Modulating Interactions with Biological Targets

The piperazine ring in this compound can be considered a linker connecting the picolinic acid core to the N-methyl group. The nature of this linker is crucial for orienting the different pharmacophoric elements correctly within the binding site of a biological target.

Research on various bioactive molecules has demonstrated the importance of the linker's length, rigidity, and chemical nature. mdpi.com In the context of picolinic acid derivatives, while the piperazine itself is the direct linker, in more complex analogs, additional atoms or groups can be inserted between the piperazine and other functionalities. The structure of the piperazine ring itself, being a six-membered heterocycle, provides a degree of conformational rigidity that can be advantageous for binding.

Studies on N-substituted tetrahydroisoquinolines have shown that the type of linker connecting different parts of the molecule is critical for activity. For instance, amide and methylene (B1212753) linkers were found to be superior to carbonyl or methylene-carbonyl linkers in a series of inhibitors of Mycobacterium tuberculosis. nih.gov This underscores the principle that the chemical composition of the linker directly influences the molecule's ability to adopt the optimal conformation for interacting with its target.

Identification of Critical Pharmacophoric Elements and Their Geometrical Requirements

A pharmacophore is an abstract representation of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For picolinic acid derivatives with piperazine moieties, several key pharmacophoric elements can be identified:

The Picolinic Acid Moiety: The carboxylic acid group and the nitrogen atom of the pyridine ring are crucial for metal chelation and hydrogen bonding interactions. This is a well-established pharmacophoric feature of picolinic acid and its derivatives.

The spatial arrangement of these elements is critical for biological activity. The distance and relative orientation between the picolinic acid core and the N-substituted piperazine are dictated by the direct linkage. This fixed geometry is a key aspect of the pharmacophore. Computational modeling and QSAR studies on related piperazine-containing compounds have been used to define the optimal spatial arrangement of these features for interaction with specific receptors. nih.govnih.gov

Bioisosteric Replacements and Their Effects on Activity Profiles

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a common strategy in drug design to improve potency, selectivity, or pharmacokinetic properties. For this compound, several bioisosteric replacements could be considered.

One potential area for bioisosteric replacement is the carboxylic acid group of the picolinic acid moiety. Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and other acidic heterocycles. researchgate.net Such replacements can alter the acidity, lipophilicity, and metabolic stability of the molecule, which in turn can significantly impact its biological activity and pharmacokinetic profile.

The piperazine ring itself can also be a subject of bioisosteric replacement. Various saturated nitrogen-containing heterocycles, such as piperidine (B6355638) or homopiperazine, could be explored. These modifications would alter the geometry, basicity, and conformational flexibility of the linker region, potentially leading to changes in biological activity. researchgate.net The choice of a bioisostere depends heavily on the specific biological target and the desired property improvements.

Mechanistic Research and Biological Target Elucidation for Picolinic Acid Derivatives

Investigation of Molecular Targets and Ligand-Protein Interactions

The biological activity of 5-(4-Methylpiperazin-1-yl)picolinic acid and its structural analogs is rooted in their interactions with various molecular targets. The core structure, featuring a pyridine-carboxylic acid scaffold, allows for critical interactions such as hydrogen bonding and metal ion coordination, while the 4-methylpiperazine substituent provides basicity and further hydrogen-bonding capabilities, which are crucial for binding to biological targets. vulcanchem.com

Derivatives of picolinic acid have been evaluated for their potential to inhibit various enzymes, a key mechanism for their therapeutic effects. The carboxylic acid group is instrumental in enabling interactions with enzymatic active sites. vulcanchem.com

Kinase Inhibition : Structural analogs containing a piperazine (B1678402) ring have been demonstrated to suppress the PI3K/AKT pathway, a critical signaling pathway in cancer cells, leading to the induction of apoptosis. vulcanchem.com Other picolinic acid derivatives have been investigated as inhibitors of Apoptosis signal-regulating kinase 1 (ASK1), a serine-threonine kinase involved in stress responses. nih.govdovepress.com While many picolinic acid derivatives tested showed no activity, modifications to the pyridine (B92270) ring resulted in compounds with significant inhibitory effects, with IC50 values below 300 nM for most compounds in the series. nih.govdovepress.com Furthermore, molecular docking studies have explored the binding affinity of picolinic acid derivatives for the EGFR kinase domain, suggesting that these compounds can occupy the critical pocket of the enzyme. pensoft.netconsensus.app

Tyrosinase Inhibition : Picolinic acid has been identified as a competitive inhibitor of both the monophenolase and diphenolase activities of mushroom tyrosinase. nih.gov This enzyme is crucial for melanin (B1238610) synthesis, making it a target for disorders of hyperpigmentation. nih.gov

Table 1: Picolinic Acid Derivatives as Enzyme Inhibitors

| Derivative Class | Target Enzyme/Pathway | Inhibition Type | Potency (IC50/Ki) | Source(s) |

|---|---|---|---|---|

| Piperazine-containing analogs | PI3K/AKT Pathway | Pathway Suppression | Not specified | vulcanchem.com |

| Modified picolinic acids | Apoptosis signal-regulating kinase 1 (ASK1) | Not specified | < 300 nM | nih.govdovepress.com |

| Picolinic acid | Mushroom Tyrosinase (monophenolase) | Competitive | Ki = 1.97 mM | nih.gov |

A significant mechanism of action for picolinic acid and its derivatives involves the modulation of zinc finger proteins (ZFPs). vulcanchem.comdrugbank.comnih.govnih.gov These proteins play vital roles in gene transcription and viral replication, and their function is dependent on coordinated zinc ions. drugbank.comnih.govnih.gov

Structural analogs of this compound show an affinity for ZFPs. vulcanchem.com The mechanism involves the disruption of zinc binding within the protein structure. vulcanchem.comdrugbank.comnih.govnih.gov This binding alters the protein's conformation, which in turn impairs its ability to bind to DNA, thereby modulating transcriptional regulation and cellular signaling pathways. vulcanchem.com This interaction is considered a key part of the compound's role as an immunomodulator and its potential anti-infective properties. drugbank.comnih.govnih.gov

Receptor binding assays are crucial for determining the affinity and functional effects of ligands on their target receptors. nih.govnih.gov Research into picolinic acid derivatives has identified interactions with specific receptor types.

Histamine (B1213489) Receptors : Structural analogs of this compound have demonstrated an affinity for histamine receptors, suggesting a potential role in modulating histamine-mediated pathways. vulcanchem.com

Chemokine Receptors : The C-X-C chemokine receptor 4 (CXCR4) is overexpressed in various cancers and has become an important diagnostic and therapeutic target. acs.org Picolinic acid groups have been incorporated into acyclic chelators used to develop radiotracers for CXCR4. acs.org One such radiotracer, [68Ga]Ga-SDNUM04, which is based on a small molecule targeting CXCR4, showed a favorable binding affinity with a dissociation constant (Kd) of 32.21 ± 0.71 nM. acs.org

Elucidation of Cellular Pathway Modulation in Biological Systems

The interaction of picolinic acid derivatives with molecular targets like enzymes and ZFPs translates into the modulation of broader cellular pathways.

PI3K/AKT Pathway : As mentioned, piperazine-containing analogs related to this compound can suppress the PI3K/AKT signaling pathway, which is fundamental for cell growth and survival. vulcanchem.com This suppression can induce apoptosis in cancer cells. vulcanchem.com

Endoplasmic Reticulum (ER) Stress Pathway : A novel picolinic acid derivative has been shown to induce apoptosis in human non-small cell lung cancer cells through a mechanism involving endoplasmic reticulum stress. pensoft.net This compound triggered the activation of caspases 3, 4, and 9 and enhanced the release of smac/DIABLO into the cytosol, indicating the activation of an atypical ER stress pathway. pensoft.net

Cell Cycle Regulation : Picolinic acid can reversibly inhibit the growth of cultured cells by arresting them in specific stages of the cell cycle. nih.gov Normal cells are typically arrested in the G1 phase. nih.gov However, the response of transformed (cancerous) cells varies, with some being blocked in G1, others in G2, and some in both phases, suggesting an interaction with a specific growth control mechanism that is altered during viral transformation. nih.gov

Research into Metal Ion Chelation and Its Biological Implications

Picolinic acid is a well-established bidentate chelating agent, forming stable complexes with divalent and trivalent metal ions such as zinc, iron, copper, and chromium. scialert.net This chelation is facilitated by coordination between the pyridine nitrogen and the carboxylate oxygen. This property is central to many of its biological effects.

The ability to chelate metal ions is believed to assist in the absorption of these ions, such as zinc, through the small intestine. wikipedia.org The formation of neutral, lipophilic complexes can facilitate the transport of metals across biological membranes. nih.gov However, this chelation is not entirely selective, and picolinic acid can increase the efflux of various divalent cations, including Zn, Cu, Mn, and Fe(II), from liposomes, which may alter the systemic distribution of these metals. nih.gov This metal-chelating property is also linked to its antimicrobial activity, as it can transiently inhibit the growth of microorganisms like Escherichia coli by sequestering essential metal ions. researchgate.net

In Vitro Models for Investigating Antimicrobial, Anti-Inflammatory, and Antioxidant Research Activities

Picolinic acid and its derivatives have been extensively studied in vitro for a range of biological activities. ontosight.ai

Antimicrobial Research : Picolinic acid and its derivatives have demonstrated a broad spectrum of antimicrobial activity. nih.govdovepress.com Metal complexes of picolinic acid have shown activity against various bacterial and fungal strains. researchgate.netresearchgate.net For example, zinc picolinate (B1231196) exhibited activity against a wide range of bacteria including B. subtilis, E. coli, and S. aureus with a Minimum Inhibitory Concentration (MIC) of 0.5 mg/mL. researchgate.net The compound is also a known inhibitor of phenoloxidase in fungi. scialert.net More recently, picolinic acid has been identified as a broad-spectrum inhibitor of enveloped viruses, including SARS-CoV-2, influenza A virus, and flaviviruses, by compromising viral membrane integrity and inhibiting virus-cell fusion. nih.gov

Anti-Inflammatory Research : Picolinic acid has been identified as an activator of macrophage pro-inflammatory functions. pensoft.net The in vitro anti-inflammatory effects of related compounds have been assessed using methods such as the inhibition of thermally induced albumin denaturation, a technique used to screen anti-inflammatory drugs. mdpi.com

Antioxidant Research : Derivatives of the related compound dipicolinic acid have been evaluated for their antioxidant potential. scispace.comnih.gov Quantitative structure-activity relationship (QSAR) studies on these derivatives have used the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay to measure antioxidant activity. scispace.com These studies aim to identify the structural features—such as the number of hydrogen bond donors and molecular polarity—that are important for high antioxidant activity. scispace.comnih.gov

Table 2: Summary of Investigated In Vitro Activities

| Activity | Model System/Assay | Findings for Picolinic Acid & Derivatives | Source(s) |

|---|---|---|---|

| Antimicrobial | Micro broth dilution | MIC of 0.5 mg/mL for Zinc Picolinate against various bacteria. | researchgate.net |

| Viral Inhibition Assays | Broad-spectrum inhibition of enveloped viruses (e.g., SARS-CoV-2, IAV). | nih.gov | |

| Fungal Hyphal Growth Inhibition | Picolinamide derivatives show activity against soil-borne fungi. | scialert.net | |

| Anti-inflammatory | Macrophage Activation | Activates macrophage pro-inflammatory functions. | pensoft.net |

| Albumin Denaturation Inhibition | A common assay for screening anti-inflammatory potential. | mdpi.com |

| Antioxidant | DPPH Radical Scavenging | Dipicolinic acid derivatives show radical scavenging activity. | scispace.com |

Future Directions and Advanced Research Perspectives for 5 4 Methylpiperazin 1 Yl Picolinic Acid Derivatives

Design and Synthesis of Advanced Picolinic Acid-Piperazine Hybrid Molecules

The strategic design of hybrid molecules, which combines two or more pharmacophores into a single entity, is a promising avenue for developing compounds with novel or enhanced functionalities. mdpi.com For derivatives of 5-(4-methylpiperazin-1-yl)picolinic acid, this approach involves covalently linking the core structure with other biologically active moieties to create multifunctional agents.

The synthetic strategy often involves multi-step processes. For example, a common approach is the coupling of a functionalized piperazine (B1678402) intermediate with a modified picolinic acid, or vice-versa. nih.gov Another strategy involves the classical Mannich reaction to link the piperazine scaffold to other heterocyclic systems. rsc.org Advanced synthetic methodologies, such as photoredox catalysis and direct C-H functionalization, are also being explored to create novel C2-substituted piperazines with high efficiency and selectivity. mdpi.com These methods allow for the precise installation of various substituents, enabling the fine-tuning of the molecule's properties.

The rationale behind creating these hybrids is diverse. By conjugating the picolinic acid-piperazine scaffold with moieties like quinolines, acridines, or natural products, researchers aim to develop agents with synergistic activities, such as dual-action antibacterial or anticancer compounds. nih.govrsc.orgnih.gov Molecular docking studies often guide the design process, helping to predict the binding interactions of the hybrid molecules with their biological targets and ensuring the drug-likeness of the target compounds. nih.gov

Table 1: Strategies for Picolinic Acid-Piperazine Hybrid Molecule Synthesis

| Hybrid Strategy | Moiety Combined | Potential Synthetic Approach | Target Application |

|---|---|---|---|

| Dual-Target Inhibition | Quinoline | Amide or sulfonamide coupling | Antibacterial, Antituberculosis nih.gov |

| Multifunctional Agents | Acridine | Linker-based conjugation | Cognitive Enhancement nih.gov |

| Natural Product Hybrids | Bergenin (natural product) | Mannich reaction | Anticancer rsc.org |

Application as Probes for Uncovering Novel Biological Mechanisms

Derivatives of this compound are well-suited for development as chemical probes to investigate complex biological systems. Their ability to interact with specific biological targets can be harnessed to elucidate cellular pathways and validate new therapeutic targets.

A significant area of exploration is their use as probes for metalloproteins, particularly zinc finger proteins (ZFPs). frontiersin.org ZFPs are a vast class of proteins that play crucial roles in gene transcription and genome stability by binding to DNA, RNA, and other proteins. frontiersin.orgnih.gov The conformation and function of ZFPs are dependent on the coordination of a zinc ion. frontiersin.org Picolinic acid is a known chelator of divalent metal ions like zinc. Derivatives of this compound could be designed to interact with the zinc centers in ZFPs, potentially displacing the zinc ion and disrupting protein function. researchgate.net By systematically modifying the picolinic acid-piperazine structure, researchers can create a library of probes to study the structure-activity relationships of ZFP inhibition, providing insights into their roles in health and disease. nih.gov Such probes could be invaluable in understanding the mechanisms of transcriptional regulation and DNA repair. frontiersin.org

Furthermore, fluorescent tags can be incorporated into the molecular structure, transforming the derivatives into fluorescent probes. These probes could be used for imaging the localization and dynamics of target molecules within living cells, offering a powerful tool for cell biology research. Derivatives of the related 8-aminoquinoline (B160924) have shown significant potential as fluorescent probes for zinc ion determination in biological systems. mdpi.com

Table 2: Potential Applications of Derivatives as Biological Probes

| Biological Target | Mechanism to be Probed | Potential Research Outcome |

|---|---|---|

| Zinc Finger Proteins (ZFPs) | Disruption of zinc coordination and subsequent protein function | Elucidation of ZFP roles in gene regulation and DNA repair nih.govresearchgate.net |

| Kinases/Enzymes | Active site inhibition | Validation of enzymes as drug targets and understanding of signaling pathways |

| G-Protein Coupled Receptors (GPCRs) | Allosteric or orthosteric modulation | Mapping receptor pharmacology and function |

Exploration in Complexation Chemistry and Ligand Design for Research Purposes

The field of coordination chemistry offers vast opportunities for derivatives of this compound. The picolinic acid moiety is an excellent bidentate N,O-chelating ligand, capable of forming stable five-membered rings with a wide array of metal ions by coordinating through the pyridine (B92270) nitrogen and a carboxylate oxygen. dergipark.org.tr The piperazine ring provides additional nitrogen donor atoms that can also participate in metal coordination, allowing for the formation of diverse and intricate metal complexes.

Research in this area focuses on synthesizing and characterizing metal complexes with various transition metals (e.g., Cu(II), Zn(II), Mn(II), Co(II)). dergipark.org.trnih.gov The stability and structure of these complexes are investigated using techniques like pH-potentiometry and X-ray crystallography. nih.govresearchgate.net The stability of complexes formed with macrocycles containing pyridine and piperazine units has been shown to often follow the Irving-Williams series (Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II)). nih.gov

These metal complexes have potential applications in various research fields. They can serve as models for the active sites of metalloenzymes, aiding in the understanding of biological processes. dergipark.org.tr In materials science, they could be explored as building blocks for coordination polymers or metal-organic frameworks (MOFs). Furthermore, the design of ligands that can selectively bind to specific metal ions is a key objective, with potential applications in metal ion sensing, extraction, and the development of novel metallopharmaceuticals. researchgate.net

Table 3: Exploration in Complexation Chemistry

| Metal Ion | Potential Coordination Sites | Potential Application of Complex |

|---|---|---|

| Zinc (Zn²⁺) | Pyridine-N, Carboxylate-O | Models for zinc-containing enzymes, fluorescent sensors |

| Copper (Cu²⁺) | Pyridine-N, Carboxylate-O, Piperazine-N | Catalysis, antimicrobial research nih.gov |

| Manganese (Mn²⁺) | Pyridine-N, Carboxylate-O | MRI contrast agent development researchgate.net |

| Iron (Fe²⁺/Fe³⁺) | Pyridine-N, Carboxylate-O | Bioinorganic modeling, iron transport studies nih.gov |

Development of Robust Analytical Methods for Complex Biological Matrices

To fully explore the pharmacokinetic and pharmacodynamic properties of new this compound derivatives, the development of robust and sensitive bioanalytical methods is essential. These methods are required for the accurate quantification of the compounds and their metabolites in complex biological matrices such as plasma, urine, and tissue homogenates. nih.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its high selectivity, sensitivity, and robustness. chromatographyonline.combioanalysis-zone.com The development of an LC-MS/MS method involves several critical steps. First, an efficient sample preparation technique is needed to extract the analyte from the biological matrix and remove interfering substances. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.govnih.gov

Next, chromatographic conditions must be optimized to achieve good separation of the analyte from endogenous matrix components and potential metabolites. This typically involves selecting the appropriate column (e.g., C18) and mobile phase composition. nih.gov Finally, the mass spectrometer parameters are tuned for optimal detection, often using multiple reaction monitoring (MRM) for quantification, which provides excellent selectivity. bioanalysis-zone.com The method must then be fully validated according to regulatory guidelines to ensure its accuracy, precision, linearity, and stability. nih.gov Such validated methods are crucial for preclinical studies, including pharmacokinetic and tissue distribution assessments, which are vital for the progression of any new chemical entity. nih.govresearchgate.net

Table 4: Comparison of Analytical Methods for Quantification in Biological Matrices

| Method | Principle | Advantages | Disadvantages | Typical Application |

|---|---|---|---|---|

| LC-MS/MS | Chromatographic separation followed by mass-based detection of parent and fragment ions. | High sensitivity and selectivity, wide dynamic range, high throughput. chromatographyonline.com | High instrument cost, potential for matrix effects. | Gold standard for pharmacokinetic studies and therapeutic drug monitoring. bioanalysis-zone.comnih.gov |

| HPLC-UV/DAD | Chromatographic separation followed by detection based on UV light absorption. | Lower cost, robust, widely available. | Lower sensitivity and selectivity compared to MS, potential for interference. | Analysis of higher concentration samples, early-stage research. nih.gov |

Q & A

What are the standard synthetic routes for 5-(4-Methylpiperazin-1-yl)picolinic acid, and how can reaction conditions be optimized?

Basic:

A common method involves coupling picolinic acid derivatives with 4-methylpiperazine via nucleophilic substitution or metal-catalyzed cross-coupling reactions. For example, substituting a halogen (e.g., Cl) at the 5-position of picolinic acid with 4-methylpiperazine under reflux in polar aprotic solvents (e.g., DMF) with a base (e.g., KCO) can yield the target compound. Reaction monitoring via TLC or HPLC is recommended .

Advanced:

Optimization may include exploring alternative catalysts (e.g., Pd-based for Suzuki coupling), solvent systems (e.g., DMSO for enhanced solubility), or microwave-assisted synthesis to reduce reaction time. Evidence from analogous piperazine-picolinic acid hybrids suggests that steric hindrance at the coupling site can be mitigated by introducing electron-withdrawing groups on the picolinic acid backbone .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.